molecular formula C16H15N3O B2686201 N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide CAS No. 1436222-78-4

N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide

Cat. No.: B2686201
CAS No.: 1436222-78-4
M. Wt: 265.316
InChI Key: PCMGWGSBENXQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, a methyl group, and a phenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridine-2-carboxylic acid with phenyl isocyanate to form an intermediate, which is then reacted with acrylonitrile under specific conditions to introduce the cyanoethyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl and pyridine rings contribute to the compound’s overall stability and reactivity, allowing it to interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide: shares similarities with other pyridine derivatives such as:

Uniqueness

The unique combination of the cyanoethyl, methyl, and phenyl groups in this compound distinguishes it from other similar compounds. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-(1-cyanoethyl)-6-methyl-N-phenylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-7-6-10-15(18-12)16(20)19(13(2)11-17)14-8-4-3-5-9-14/h3-10,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMGWGSBENXQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N(C2=CC=CC=C2)C(C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.